

Measuring In Vivo Target Engagement of IPN60090: Application Notes and Protocols

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Compound of Interest		
Compound Name:	IPN60090	
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Introduction

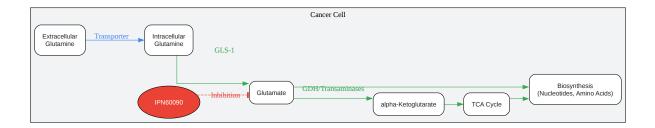
IPN60090 is a potent and selective clinical-stage inhibitor of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism.[1][2] GLS-1 catalyzes the conversion of glutamine to glutamate, a crucial step that provides cancer cells with essential building blocks for proliferation and survival.[1] Demonstrating that **IPN60090** effectively engages and inhibits its target, GLS-1, within a living organism (in vivo) is a critical step in its preclinical and clinical development. These application notes provide detailed protocols and guidance for measuring the in vivo target engagement of **IPN60090**.

The primary method to assess in vivo target engagement of **IPN60090** is by measuring the pharmacodynamic effects of GLS-1 inhibition on the levels of its substrate, glutamine, and its product, glutamate, in tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs).[1] Inhibition of GLS-1 is expected to lead to an increase in glutamine levels and a decrease in glutamate levels.

Signaling Pathway of Glutamine Metabolism and IPN60090 Action

The following diagram illustrates the central role of GLS-1 in glutamine metabolism and the mechanism of action of **IPN60090**.





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Caption: Mechanism of IPN60090 action on the glutamine metabolism pathway.

Experimental Protocols

Two key experimental approaches are detailed below for assessing **IPN60090** in vivo target engagement:

- Protocol 1: Quantification of Glutamine and Glutamate in Tumor Xenografts using LC-MS/MS. This is a direct method to measure the pharmacodynamic effects of IPN60090 in the tumor tissue.
- Protocol 2: Ex Vivo Glutaminase Activity Assay in Tumor Tissue. This assay measures the residual activity of GLS-1 in tumor lysates after in vivo treatment with IPN60090.

Protocol 1: Quantification of Glutamine and Glutamate in Tumor Xenografts using LC-MS/MS

Objective: To quantify the levels of glutamine and glutamate in tumor tissue from xenograft models following treatment with **IPN60090**.

Materials:



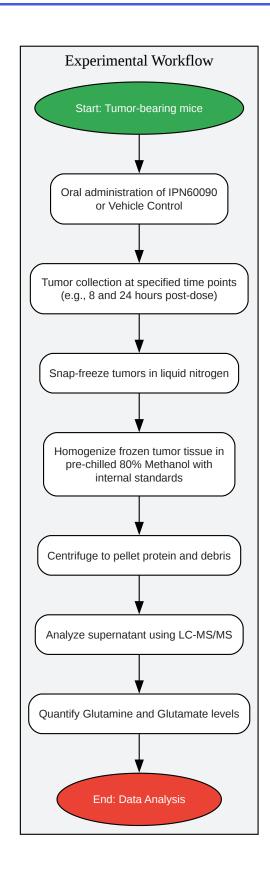




- Tumor-bearing mice (e.g., with H460 non-small cell lung cancer xenografts)
- **IPN60090**, formulated for oral administration
- Vehicle control
- Liquid nitrogen
- Homogenizer (e.g., bead beater or Dounce homogenizer)
- Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C
- Internal standards (e.g., ¹³C₅-¹⁵N₂-Glutamine, ¹³C₅-¹⁵N-Glutamate)
- LC-MS/MS system

Experimental Workflow:





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Caption: Workflow for quantifying tumor glutamine and glutamate levels.



Procedure:

- Animal Dosing:
 - Administer IPN60090 orally to tumor-bearing mice at various dose levels (e.g., 10, 50, 250 mg/kg).
 - Administer vehicle control to a separate group of mice.
- Tumor Collection and Processing:
 - At specified time points post-dosing (e.g., 8 and 24 hours), euthanize the mice and excise the tumors.[1]
 - Immediately snap-freeze the tumors in liquid nitrogen to quench metabolic activity.
 - Store samples at -80°C until analysis.
- Metabolite Extraction:
 - Weigh the frozen tumor tissue (~20-50 mg).
 - Homogenize the tissue in 1 mL of pre-chilled 80% methanol containing internal standards.
 - Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Collect the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the extracted metabolites using a suitable LC-MS/MS method capable of separating and detecting glutamine and glutamate.
 - Use the internal standards for accurate quantification.
- Data Analysis:



- Calculate the concentrations of glutamine and glutamate in the tumor tissue (e.g., in nmol/g of tissue).
- Compare the levels between the IPN60090-treated groups and the vehicle control group.

Protocol 2: Ex Vivo Glutaminase Activity Assay in Tumor Tissue

Objective: To measure the residual GLS-1 activity in tumor lysates from mice treated with **IPN60090**.

Materials:

- Tumor tissue from IPN60090- and vehicle-treated mice
- Lysis Buffer (e.g., 20 mM Potassium Phosphate, pH 7.4)
- Glutaminase activity assay kit (colorimetric or fluorometric)
- Protein quantification assay (e.g., BCA assay)
- Microplate reader

Procedure:

- Lysate Preparation:
 - Homogenize the frozen tumor tissue in ice-cold Lysis Buffer.
 - Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (tumor lysate).
- Protein Quantification:
 - Determine the total protein concentration of the tumor lysate using a BCA assay or similar method.



- · Glutaminase Activity Assay:
 - Perform the glutaminase activity assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating the tumor lysate with glutamine and measuring the production of glutamate or ammonia over time.
 - Normalize the glutaminase activity to the total protein concentration of the lysate (e.g., in U/mg of protein).
- Data Analysis:
 - Calculate the percent inhibition of GLS-1 activity in the IPN60090-treated groups relative to the vehicle control group.

Data Presentation

The following tables summarize the expected quantitative data from in vivo target engagement studies of **IPN60090**.

Table 1: In Vivo Target Engagement of **IPN60090** in H460 Xenograft Model - Metabolite Levels[1]



Treatment Group	Time Point (hours)	Tumor Glutamine (relative to Vehicle)	Tumor Glutamate (relative to Vehicle)
Vehicle	8	1.0	1.0
IPN60090 (10 mg/kg)	8	~1.5-fold increase	~0.6-fold decrease
IPN60090 (50 mg/kg)	8	~2.0-fold increase	~0.4-fold decrease
IPN60090 (250 mg/kg)	8	~2.5-fold increase	~0.3-fold decrease
Vehicle	24	1.0	1.0
IPN60090 (10 mg/kg)	24	~1.2-fold increase	~0.8-fold decrease
IPN60090 (50 mg/kg)	24	~1.8-fold increase	~0.5-fold decrease
IPN60090 (250 mg/kg)	24	~2.2-fold increase	~0.4-fold decrease

Table 2: Ex Vivo Glutaminase Activity in Tumor Tissue

Treatment Group	Percent GLS-1 Inhibition (relative to Vehicle)
IPN60090 (10 mg/kg)	Expected >50%
IPN60090 (50 mg/kg)	Expected >75%
IPN60090 (250 mg/kg)	Expected >90%

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for assessing the in vivo target engagement of **IPN60090**. Robustly demonstrating that **IPN60090** engages and inhibits GLS-1 in a dose-dependent manner within the tumor is essential for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in clinical trials. The use of surrogate tissues like PBMCs can also be explored for clinical translation of these target engagement assays.



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References

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